N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Overview
Description
N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets, leading to various biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
In silico studies on similar compounds suggest that they may have favorable adme properties .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step reactions. One common method includes the cyclization of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone with appropriate reagents to form the pyrrolopyrazine core . The final step involves the formation of the carbothioamide group, which can be accomplished by reacting the intermediate with thiourea under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These include compounds with similar pyrrole and pyrazine rings but different substituents.
Imidazo[1,2-a]pyrazine Derivatives: These compounds have a similar core structure but differ in the nature of the substituents and their positions.
Uniqueness
N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is unique due to the presence of the 4-iodophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in substitution reactions and increases its potential as a pharmacologically active agent .
Properties
IUPAC Name |
N-(4-iodophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18IN3S/c21-16-8-10-17(11-9-16)22-20(25)24-14-13-23-12-4-7-18(23)19(24)15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTKOIOKZOFHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18IN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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